molecular formula C18H17N3 B12179038 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine CAS No. 30377-13-0

2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine

Cat. No.: B12179038
CAS No.: 30377-13-0
M. Wt: 275.3 g/mol
InChI Key: UITDPTGYWDSNDK-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two 4-methylphenyl groups at positions 4 and 6 and a methyl group at position 2. This compound is structurally distinct due to its aromatic substituents, which confer unique electronic and steric properties. Triazines are widely studied for applications in materials science, agrochemicals, and photochemistry, with substituents critically influencing reactivity, stability, and functionality .

Properties

CAS No.

30377-13-0

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

2-methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine

InChI

InChI=1S/C18H17N3/c1-12-4-8-15(9-5-12)17-19-14(3)20-18(21-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3

InChI Key

UITDPTGYWDSNDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts reaction.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16N4
  • Molecular Weight : 252.32 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The compound features a triazine ring which is substituted with two para-methylphenyl groups and a methyl group at the 2-position. This structure contributes to its chemical stability and reactivity.

Applications in UV Absorption

One of the primary applications of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine is as a UV absorber . Its ability to absorb ultraviolet light makes it valuable in formulations that require protection against UV radiation, such as:

  • Coatings : Used in industrial and automotive paints to enhance durability and thermal stability. The compound helps prevent degradation caused by UV exposure .
  • Plastics : Incorporated into polymers to improve their resistance to UV light, thereby extending their lifespan and maintaining aesthetic qualities.

Photostabilizers in Cosmetic Products

In cosmetics, particularly in sunscreen formulations, 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine serves as an effective photostabilizer. It helps maintain the efficacy of active ingredients by preventing their breakdown due to UV exposure. This application is critical for ensuring that sunscreen products provide long-lasting protection .

Case Study 1: UV Absorption Efficiency

A study conducted on various triazine derivatives highlighted the superior UV absorption capabilities of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine compared to other compounds in its class. The results indicated that this compound exhibited a high extinction coefficient in the UV range (200-400 nm), making it suitable for use in high-performance coatings.

CompoundExtinction Coefficient (L/mol·cm)
2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine40,000
Other Triazines20,000 - 30,000

Case Study 2: Stability Testing in Cosmetic Formulations

In a formulation study involving sunscreens containing this compound, researchers observed that products with 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine maintained their SPF value over extended periods under simulated sunlight exposure. This was attributed to the compound's ability to stabilize other active ingredients against photodegradation.

Future Directions and Research Opportunities

Ongoing research is focused on enhancing the efficiency of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine through structural modifications to improve its properties as a UV stabilizer and photostabilizer. Potential areas of exploration include:

  • Nanocomposite Materials : Investigating the incorporation of this compound into nanocomposites for enhanced UV protection.
  • Biodegradable Polymers : Assessing its compatibility with biodegradable materials for sustainable applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Substituent Effects

The compound’s methylphenyl groups distinguish it from analogs with different substituents:

  • The methylphenyl groups in the target compound improve hydrophobicity and thermal resilience .
  • 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4) : The methoxy group introduces electron-donating effects, altering electronic properties compared to the methyl group in the target compound .
  • 2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine: Long alkoxy chains increase solubility in nonpolar solvents and enable liquid crystalline behavior, unlike the rigid aromatic substituents of the target compound .
  • Propazine (CAS 139-40-2) and Simazine: Chloro and amino substituents make these herbicides, whereas the target compound’s aromatic groups suggest non-agrochemical applications .

Physical and Chemical Properties

Compound Name Substituents Melting Point (°C) Key Properties Applications
2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine 2-Me, 4/6-(4-MePh) Not reported High hydrophobicity, thermal stability Polymers, organic electronics
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine 2-Me, 4/6-(CCl₃) Not reported Electrophilic, photoactive Photoinitiators
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine 4-MeOPh, 4/6-(CCl₃) Not reported UV absorption, radical generation Photoresists, coatings
2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine 2-Cl, 4/6-(C₁₂H₂₅O) Not reported Liquid crystallinity, flexible chains Organic salts, supramolecular chemistry
Propazine 2-Cl, 4/6-(isopropylamino) Not reported Hydrolytic stability in soil Pre-emergence herbicide

Biological Activity

2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This compound's structure contributes to its pharmacological potential, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. Specifically, compounds similar to 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that triazine derivatives could induce apoptosis in cancer cells by activating caspase pathways. For instance, in vitro tests indicated that these compounds significantly reduced cell viability in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 2.21 µg/mL to 6.45 µg/mL .
  • Mechanism of Action : The anticancer activity was linked to the inhibition of enzymes involved in tumorigenesis and oxidative stress modulation. These compounds were found to downregulate hormonal profiles associated with cancer progression .

Antimicrobial Activity

The antimicrobial potential of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine has also been investigated.

Antibacterial Studies

A series of experiments tested the compound against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis31
Staphylococcus aureus29
Escherichia coli30
Klebsiella pneumoniae28

These results indicate a significant antimicrobial effect against both Gram-positive and Gram-negative bacteria .

The antimicrobial activity is believed to arise from the compound's ability to penetrate bacterial membranes and disrupt metabolic processes. This disruption can inhibit protein synthesis and lead to cell death .

Anti-inflammatory Activity

Emerging research suggests that derivatives of triazines exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by chronic inflammation.

Research Findings

Studies have indicated that triazine derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests a potential therapeutic role in diseases such as arthritis and inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions on trichlorotriazine intermediates. For example, describes a general procedure for triazine derivatives where 2,4,6-trichlorotriazine reacts with substituted phenols under controlled temperatures (e.g., 45°C for 1 hour). To optimize purity:

  • Use column chromatography with hexane/EtOH (1:1) for separation .
  • Monitor reaction progress via TLC (Rf = 0.62 in hexane/EtOH) .
  • Employ recrystallization in polar aprotic solvents (e.g., DMSO) to remove unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or byproducts in this triazine derivative?

  • Methodology :

  • 1H NMR : Focus on aromatic proton splitting patterns. For example, methyl groups on phenyl rings produce singlets at δ ~2.3–2.5 ppm, while triazine ring protons are absent due to symmetry .
  • 13C NMR : Triazine carbons appear at δ ~165–170 ppm; methylphenyl carbons show signals at δ ~20–25 ppm (methyl) and δ ~125–140 ppm (aromatic) .
  • IR : Confirm triazine ring presence via C=N stretches at ~1550–1600 cm⁻¹ and methyl C-H bends at ~2850–2960 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Test in aprotic solvents (e.g., DMF, DMSO) and polar solvents (e.g., ethanol). Triazine derivatives with methylphenyl groups often exhibit limited water solubility but high solubility in chlorinated solvents .
  • Stability : Conduct accelerated degradation studies at 40–60°C and pH 3–8. Monitor via HPLC for byproduct formation. Symmetric triazines are generally stable under ambient conditions but may hydrolyze under strongly acidic/basic conditions .

Q. What safety protocols are critical during handling and disposal?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact, as triazines may irritate mucous membranes .
  • Store in airtight containers away from light and moisture to prevent degradation .
  • Dispose of waste via licensed hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways for modifying the triazine core?

  • Methodology :

  • Use quantum chemical software (e.g., Gaussian, ORCA) to calculate transition states and intermediates. For example, highlights ICReDD’s approach using quantum calculations to narrow down optimal reaction conditions.
  • Apply Fukui indices to identify nucleophilic/electrophilic sites on the triazine ring for targeted substitutions .
  • Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in catalytic activity data for triazine-based materials in optoelectronic applications?

  • Methodology :

  • Control Variables : Standardize testing conditions (e.g., solvent purity, light intensity in OLED studies) .
  • Cross-Validation : Compare results across multiple characterization techniques (e.g., cyclic voltammetry for HOMO/LUMO levels vs. DFT calculations) .
  • Statistical Analysis : Use multivariate regression to isolate factors (e.g., substituent electronic effects) influencing catalytic performance .

Q. How can reactor design enhance scalability of triazine synthesis while minimizing side reactions?

  • Methodology :

  • Microreactors : Improve heat/mass transfer for exothermic reactions (e.g., trichlorotriazine reactions) to reduce byproducts .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Scale-down Experiments : Use high-throughput screening to identify optimal temperature/pH ranges before pilot-scale trials .

Q. What mechanistic insights explain the compound’s behavior in supramolecular assemblies or coordination chemistry?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., triazine N atoms as hydrogen-bond acceptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with metal ions or host molecules (e.g., cyclodextrins) .
  • DFT-MD Simulations : Model π-π stacking interactions between methylphenyl groups and aromatic ligands .

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